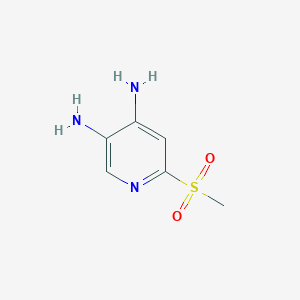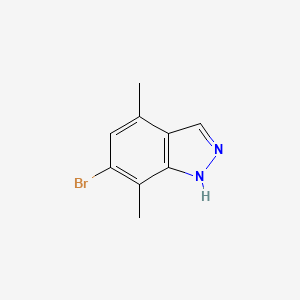
6-bromo-4,7-dimethyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4,7-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and two methyl groups at specific positions on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4,7-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-bromo-4,7-dimethylbenzaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4,7-dimethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted indazole derivatives.
- Oxidized or reduced forms of the original compound.
- More complex heterocyclic structures through further cyclization .
Aplicaciones Científicas De Investigación
6-Bromo-4,7-dimethyl-1H-indazole has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-bromo-4,7-dimethyl-1H-indazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparación Con Compuestos Similares
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 6-Bromo-5-chloro-1H-indazole
- Methyl 6-bromo-1H-indazole-5-carboxylate
Comparison: 6-Bromo-4,7-dimethyl-1H-indazole is unique due to the specific positions of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to biological targets or different reactivity in chemical reactions, making it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C9H9BrN2 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
6-bromo-4,7-dimethyl-1H-indazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-8(10)6(2)9-7(5)4-11-12-9/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
AFLKAEWJAITNEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C=NN2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


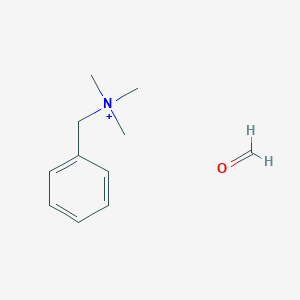

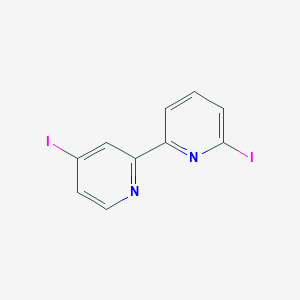
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
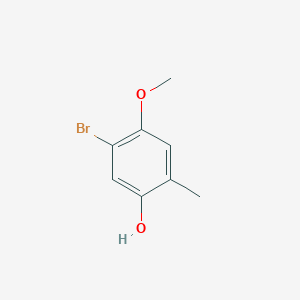
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
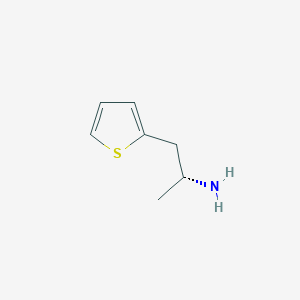
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
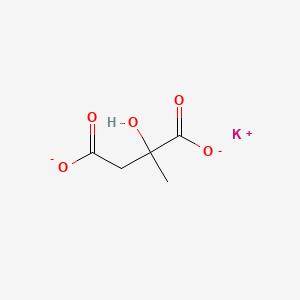
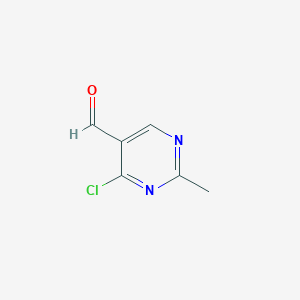
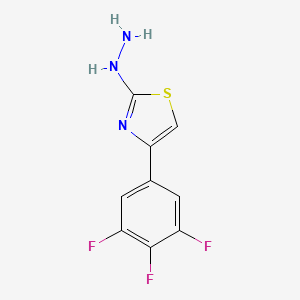
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
